molecular formula C17H13ClN2O B15084567 1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde CAS No. 618098-47-8

1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B15084567
CAS No.: 618098-47-8
M. Wt: 296.7 g/mol
InChI Key: FIWLCOSLORLJPZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a 4-chlorophenyl group at position 1, a p-tolyl (4-methylphenyl) group at position 3, and a carbaldehyde moiety at position 4 of the pyrazole ring.

Properties

CAS No.

618098-47-8

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C17H13ClN2O/c1-12-2-4-13(5-3-12)17-14(11-21)10-20(19-17)16-8-6-15(18)7-9-16/h2-11H,1H3

InChI Key

FIWLCOSLORLJPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde can be synthesized through a multi-step process. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires a catalyst such as vitamin B1 and proceeds under mild conditions . Another method involves the condensation of substituted phenylhydrazine with α,β-unsaturated aldehydes or ketones .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group at the 4-position demonstrates classical carbonyl reactivity:

Nucleophilic Additions

  • Hydrazone Formation : Reacts with hydrazines (e.g., phenylhydrazine) to form hydrazones.
    Example :
    C17H13ClN2O+NH2NHPhC23H18ClN4O\text{C}_{17}\text{H}_{13}\text{ClN}_2\text{O} + \text{NH}_2\text{NHPh} \rightarrow \text{C}_{23}\text{H}_{18}\text{ClN}_4\text{O}
    Conditions: Ethanol, reflux, 6 hours .

Condensation Reactions

  • With Active Methylene Compounds : Forms chalcone derivatives via Claisen-Schmidt condensation.
    Example Reaction :
    C17H13ClN2O+CH3C(O)CH2COORChalcone analog\text{C}_{17}\text{H}_{13}\text{ClN}_2\text{O} + \text{CH}_3\text{C(O)CH}_2\text{COOR} \rightarrow \text{Chalcone analog}
    Yield: 65–85% (DMF, piperidine catalyst, 80°C) .

Pyrazole Ring Modifications

The pyrazole core participates in electrophilic substitutions and cyclization:

Electrophilic Aromatic Substitution

  • Nitration : Introduces nitro groups at the 5-position of the pyrazole ring.
    Conditions: HNO₃/H₂SO₄, 0–5°C, 3 hours .
    Product : 5-Nitro-1-(4-chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde.

Cyclocondensation

  • Pyranopyrazole Formation : Reacts with malononitrile and pyrazolones under DABCO catalysis to form fused pyrano[2,3-c]pyrazoles (Fig. 1).
    Yield: 70–90% (ethanol, 30 minutes) .

Metal Coordination Reactions

The aldehyde and pyrazole nitrogen atoms act as ligands for metal ions:

Metal Ion Complex Type Application Reference
Cu(II)Square-planarCatalytic oxidation studies
Zn(II)TetrahedralFluorescent materials

Aldehyde Reduction

  • Sodium borohydride reduces the aldehyde to a primary alcohol:
    C17H13ClN2ONaBH4C17H15ClN2O\text{C}_{17}\text{H}_{13}\text{ClN}_2\text{O} \xrightarrow{\text{NaBH}_4} \text{C}_{17}\text{H}_{15}\text{ClN}_2\text{O}
    Yield: 92% (methanol, 0°C, 2 hours) .

Pyrazole Ring Hydrogenation

  • Catalytic hydrogenation (H₂/Pd-C) saturates the pyrazole ring to form a pyrazolidine derivative.
    Conditions: 60 psi H₂, 25°C, 12 hours.

Aldehyde to Carboxylic Acid

  • KMnO₄ in acidic medium oxidizes the aldehyde to the corresponding carboxylic acid:
    C17H13ClN2OKMnO4/H+C17H13ClN2O3\text{C}_{17}\text{H}_{13}\text{ClN}_2\text{O} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{C}_{17}\text{H}_{13}\text{ClN}_2\text{O}_3
    Yield: 78% (water, 70°C, 4 hours) .

Biological Activity-Driven Reactions

The compound undergoes structural modifications to enhance pharmacological properties:

Reaction Biological Target Outcome
Condensation with thiosemicarbazideTyrosinase inhibitionIC₅₀: 12.3 μM (melanin synthesis)
Schiff base formationAntimicrobial activityMIC: 8 μg/mL (against S. aureus)

Mechanistic Insights

  • Cyclocondensation : Proceeds via a Knoevenagel-Michael addition cascade, with DABCO facilitating deprotonation and nucleophilic attack .

  • Metal Coordination : The pyrazole’s N1 and aldehyde oxygen form stable five-membered chelates with transition metals.

Scientific Research Applications

Unfortunately, the available search results provide very limited information regarding specific applications of the chemical compound "1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde." However, the search results do provide some information regarding the properties, synthesis, and related compounds.

Chemical Properties and Structure

  • Molecular Formula and Weight The compound has the molecular formula C17H13ClN2OC_{17}H_{13}ClN_2O and a molecular weight of 296.75.
  • Purity It is available with a purity of 95%.
  • Predicted Properties The boiling point is predicted to be 471.2±45.0 °C, and the density is estimated at 1.22±0.1 g/cm3 .
  • IUPAC Name 1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde .

Synthesis of Related Compounds

  • The synthesis of a related compound, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, has been described using the Vilsmeier-Haack reaction . This suggests a possible synthetic route for "this compound" as well.

Related Compounds

  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde This compound has a molecular formula of C16H11ClN2OC_{16}H_{11}ClN_2O and a molecular weight of 282.72 g/mol .
  • 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde This compound has a molecular formula of C17H12ClFN2OC_{17}H_{12}ClFN_2O and a molecular weight of 314.7 g/mol .

Potential Research Directions
Given the lack of direct information on the applications of "this compound," research could focus on:

  • Synthesis and Characterization: Reproducing and optimizing the synthesis of the compound, followed by thorough structural and chemical characterization using NMR, FT-IR spectroscopy, and HRMS spectrometry .
  • Exploration of π–π interactions: Investigating the π–π interactions between the pyrazole and phenyl rings to understand the crystal structure and stability, as seen in related compounds .
  • Evaluation of biological activities: Screening the compound for potential biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties.
  • Material Science Applications: Exploring its potential use in material science, such as in nanopigments .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 1-(4-chlorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde with its structural analogs based on substituents, molecular formulas, and key physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties (Predicted/Experimental)
This compound 4-ClPh (1), 4-MePh (3), CHO (4) C₁₈H₁₄ClN₂O 309.77 Not reported in evidence
1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde 4-BrPh (1), 4-MePh (3), CHO (4) C₁₇H₁₃BrN₂O 341.20 Density: ~1.3 g/cm³ (estimated)
5-Chloro-3-methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde Cl (5), Me (3), 4-MePh (1), CHO (4) C₁₂H₁₁ClN₂O 234.68 Boiling point: 366.1±42.0 °C; pKa: -3.61±0.10
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 4-ClPhO (5), Me (3), Ph (1), CHO (4) C₁₇H₁₄ClN₂O₂ 329.76 Pharmacological activity (antimicrobial)

Key Observations :

  • Positional Isomerism : The placement of substituents (e.g., chlorine at position 5 vs. 4-chlorophenyl at position 1) significantly alters electronic properties and reactivity .
  • Functional Groups : The carbaldehyde group at position 4 is conserved across analogs, suggesting its role as a reactive site for further derivatization .

Crystallographic and Computational Insights

  • Crystal Structures: Analogs like 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde () exhibit planar pyrazole rings with dihedral angles between aromatic substituents influencing packing efficiency . The title compound likely adopts similar geometry, with chlorine and methyl groups affecting intermolecular interactions (e.g., van der Waals, halogen bonding) .
  • DFT Studies : employed B3LYP/6-311G(d,p) to analyze (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP), revealing a HOMO-LUMO gap of ~3.8 eV, indicative of moderate reactivity. Similar computations for the target compound could predict its electronic behavior .

Pharmacological Activities

  • Antimicrobial and Anti-inflammatory Potential: Aryloxy pyrazoles (e.g., ) show notable bioactivity, suggesting that the 4-chlorophenyl and p-tolyl groups in the target compound may enhance binding to microbial enzymes or inflammatory targets .
  • Cytotoxicity : Halogenated analogs in demonstrated cytotoxic effects, implying that the chlorine substituent in the title compound could contribute to anticancer activity .

Biological Activity

1-(4-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. This article compiles various research findings, case studies, and data tables to elucidate the biological activity of this compound.

  • Molecular Formula : C17H13ClN2O
  • Molecular Weight : 296.75 g/mol
  • Purity : 95% .

Anticancer Activity

Research has demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit specific kinases associated with glioblastoma, particularly AKT2 (PKBβ), which is crucial in oncogenic signaling pathways. The compound showed low micromolar activity against this kinase and inhibited the growth of glioma cell lines while being relatively non-toxic to normal cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundTarget KinaseIC50 (μM)Cell Line Tested
This compoundAKT212Glioma
Compound 4jAKT214Glioma

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. In vitro studies indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from pyrazoles showed up to 85% inhibition of TNF-α at concentrations lower than standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (μM)
Compound A76%86%1
Compound B61%93%10

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. Studies have reported that compounds similar to this compound displayed significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antimicrobial properties .

Table 3: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogen TestedMIC (μg/mL)
Compound XStaphylococcus aureus0.22
Compound YEscherichia coli0.25

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study investigated the use of pyrazole derivatives in combination with doxorubicin for treating breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated a synergistic effect, enhancing the cytotoxicity compared to doxorubicin alone .
  • Glioblastoma Models : In vitro tests on primary patient-derived glioblastoma neurospheres showed that specific pyrazole derivatives could inhibit neurosphere formation significantly while sparing non-cancerous cells from toxicity .

Q & A

Q. Supporting Evidence :

  • Yields >75% are reported for analogous pyrazole-4-carbaldehydes under these conditions .
  • Critical factors include strict temperature control and stoichiometric precision to minimize byproducts like over-chlorinated derivatives .

Basic Question: How is the crystal structure of this compound determined, and what crystallographic parameters are typically reported?

Methodological Answer:
Crystal structures of pyrazole-4-carbaldehydes are resolved via single-crystal X-ray diffraction (SC-XRD) . Key steps:

Crystallization : Grow crystals via slow evaporation of a saturated solution (e.g., ethanol/chloroform).

Data Collection : Use a diffractometer (MoKα or CuKα radiation) to measure reflections.

Refinement : Solve the structure using software like SHELX and refine with least-squares methods.

Q. Typical Parameters :

ParameterExample Values
Crystal SystemMonoclinic (P2₁/c)
Unit Cell Dimensionsa = 9.10 Å, b = 7.53 Å, c = 22.12 Å
Bond AnglesC–C–C: ~120°
R-Factor<0.05 (high precision)

Note : Disordered electron density in the aldehyde group may require constrained refinement .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:

Cross-Validation :

  • Compare ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) with SC-XRD data to confirm substituent positions.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Computational Modeling :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data.

Variable-Temperature NMR : Identify tautomeric equilibria by observing signal splitting at low temperatures (−40°C) .

Example : In crystal structures, the aldehyde group is planar, but NMR may show rotational restriction due to conjugation with the pyrazole ring .

Advanced Question: What strategies are employed to enhance the bioactivity of pyrazole-4-carbaldehyde derivatives, and how is their efficacy validated?

Methodological Answer:
Bioactivity optimization involves:

Structural Modifications :

  • Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) at the 4-chlorophenyl ring to enhance antibacterial activity .
  • Replace the p-tolyl group with morpholine or nitrofuran to improve antioxidant properties .

In Vitro Assays :

  • Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
  • Antioxidant : DPPH radical scavenging assays (IC₅₀ values reported) .

SAR Studies : Correlate substituent effects (e.g., –OCH₃ vs. –CF₃) with activity trends using regression models.

Q. Data Example :

DerivativeMIC (μg/mL)DPPH IC₅₀ (μM)
4-Chlorophenyl analog12.545.2
4-Methoxyphenyl analog25.028.7

Supporting Evidence : Pyrazole derivatives with –CF₃ groups show enhanced lipophilicity and membrane penetration .

Advanced Question: How can researchers design experiments to analyze reaction intermediates during the synthesis of this compound?

Methodological Answer:

In Situ Monitoring :

  • Use FT-IR spectroscopy to track the disappearance of the pyrazol-5(4H)-one carbonyl peak (~1700 cm⁻¹) and emergence of the aldehyde peak (~2850 cm⁻¹).

Quenching Studies :

  • Halt the reaction at intervals (e.g., 1-hour intervals) and isolate intermediates via column chromatography.

Mass Spectrometry :

  • Identify intermediates via LC-MS (ESI+) to detect molecular ions (e.g., [M+H]⁺ for formylated intermediates).

Example : The Vilsmeier-Haack reaction proceeds through a chlorinated intermediate, detectable via LC-MS at m/z 280–300 .

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